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molecular formula C9H11BO2 B104548 4-Cyclopropylphenylboronic acid CAS No. 302333-80-8

4-Cyclopropylphenylboronic acid

Cat. No. B104548
M. Wt: 162 g/mol
InChI Key: YNLGFXOBRXSMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145434B2

Procedure details

2.5 M solution of nButyllithium in hexane (14.5 mL) is added dropwise to 1-bromo-4-cyclopropyl-benzene (5.92 g) dissolved in THF (14 mL) and toluene (50 mL) and chilled to −70° C. The resultant solution is stirred at −70° C. for 30 min before triisopropyl borate (8.5 mL) is added. The solution is warmed to −20° C. and then treated with 4 M aqueous hydrochloric acid (15.5 mL). The reaction mixture is further warmed to room temperature and then the organic phase is separated. The aqueous phase is extracted with ethyl acetate and the combined organic phases are dried (sodium sulfate). The solvent is evaporated and the residue is washed with a mixture of ether and cyclohexane to give the product as a colorless solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
15.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
14 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C1(C)C=CC=CC=1.[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C.Cl>CCCCCC.C1COCC1>[CH:8]1([C:5]2[CH:6]=[CH:7][C:2]([B:18]([OH:23])[OH:19])=[CH:3][CH:4]=2)[CH2:10][CH2:9]1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.92 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1CC1
Name
Quantity
14.5 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.5 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
15.5 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is further warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
WASH
Type
WASH
Details
the residue is washed with a mixture of ether and cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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